![molecular formula C10H8BrNO B13494022 (8-Bromoquinolin-5-yl)methanol](/img/structure/B13494022.png)
(8-Bromoquinolin-5-yl)methanol
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Overview
Description
(8-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 5th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoquinolin-5-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Bromoquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 8-Bromoquinolin-5-carboxylic acid or 8-Bromoquinolin-5-aldehyde.
Reduction: 8-Hydroxyquinoline or 8-Methoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Bromoquinolin-5-yl)methanol is a chemical compound with several applications in scientific research, including its use as an intermediate in synthesizing complex quinoline derivatives, and in biological and medicinal chemistry. The compound's bromine substituent and hydroxyl group contribute to its reactivity and binding affinity, allowing it to interact with molecular targets and pathways.
Scientific Research Applications
This compound has versatile applications in chemistry, biology, medicine, and industry.
- Chemistry this compound serves as an intermediate in synthesizing more complex quinoline derivatives.
- Biology This compound is investigated for potential biological activities, such as antimicrobial and anticancer properties. 8-Hydroxyquinoline derivatives have demonstrated a wide range of pharmacological applications, including acting as iron-chelators for neuroprotection and anticancer agents .
- Medicine this compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents.
- Industry It is utilized in producing specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (8-Bromoquinolin-5-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can lead to cell death in cancer cells. Additionally, the bromine atom may enhance the compound’s ability to interact with specific proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and anticancer properties.
8-Methoxyquinoline: Similar to (8-Bromoquinolin-5-yl)methanol but with a methoxy group instead of a bromine atom.
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with potential biological activity
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and the methanol group on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
(8-Bromoquinolin-5-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
The synthesis of this compound typically involves two main steps:
- Bromination of Quinoline : The quinoline backbone is brominated using agents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position.
- Hydroxylation : The resulting brominated quinoline undergoes hydroxylation, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to introduce the hydroxyl group at the 5-position.
These synthetic routes ensure high yield and purity, making it suitable for further biological evaluations.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various quinoline derivatives, it was found that compounds bearing similar structural motifs showed potent activity against several pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative demonstrated an inhibition zone of 25 mm against Klebsiella pneumoniae, comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|---|
This compound | Staphylococcus aureus | 24 | 26 |
This compound | Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines without significant toxicity to non-cancerous cells. For example, in tests involving HeLa cells, the compound showed no toxicity at concentrations up to 200 µM, indicating a favorable therapeutic index .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, affecting cell proliferation and survival.
- Receptor Interaction : It can bind to cellular receptors, thereby influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : There is evidence suggesting that it may affect gene expression related to cancer progression and microbial resistance .
Case Studies
Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:
- Antibacterial Screening : A series of bromoquinoline derivatives were synthesized and screened against multidrug-resistant strains. One derivative exhibited an MIC value significantly lower than that of standard antibiotics, indicating enhanced potency against resistant pathogens .
- Anticancer Research : A hybrid compound incorporating the quinoline structure was tested against various cancer cell lines. Results showed promising anticancer activity with minimal cytotoxicity towards normal cells, suggesting potential for therapeutic applications .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(8-bromoquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2 |
InChI Key |
CGVXFYVJMYTZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)CO |
Origin of Product |
United States |
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